molecular formula C9H14O3 B8664148 1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol CAS No. 72445-21-7

1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol

Cat. No.: B8664148
CAS No.: 72445-21-7
M. Wt: 170.21 g/mol
InChI Key: WIAIVFFTAUNKFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxaspiro[4.5]dec-7-en-8-ylmethanol is a useful research compound. Its molecular formula is C9H14O3 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72445-21-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1,4-dioxaspiro[4.5]dec-7-en-8-ylmethanol

InChI

InChI=1S/C9H14O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h1,10H,2-7H2

InChI Key

WIAIVFFTAUNKFV-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=C1CO)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 1,4-dioxaspiro[4,5]dec-7-ene-8-carboxylate [J. Org. Chem. 40, 538 (1975)] (1.00 g, 5.0 mmol) was stirred under Ar in dry THF (50 ml) at -78° C. as diisobutylaluminium hydride (1.5M in toluene, 8.4 ml, 12.6 mmol) was added dropwise. The mixture was stirred, warming to ambient temperature, for 2.5 h, and then quenched by successive addition of methanol (9 ml), ethanol (9 ml) and water (9 ml). The gelatinous mixture was diluted with ethyl acetate, and filtered through kieselguhr. The filtrate was washed with brine, dried (Na2SO4) and evaporated to give the title compound (0.79 g, 92%) as a colourless oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods II

Procedure details

Following the procedure as described in Example 361 Step 2 and making non-critical variations to replace methyl bicyclo[4.1.0]heptane-3-carboxylate with ethyl 1,4-dioxaspiro[4.5]dec-7-ene-8-carboxylate, the title compound was obtained as a colourless liquid (5.0 g, 94%): 1H NMR (300 MHz, CDCl3) δ 5.62-5.57 (m, 1H), 4.04-3.91 (m, 6H), 3.47 (d, J=6.4 Hz, 1H), 2.31-2.20 (m, 4H), 1.82-1.71 (m, 4H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
94%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.